molecular formula C9H10BNO4 B13354731 2-(2-Nitrophenyl)-1,3,2-dioxaborinane

2-(2-Nitrophenyl)-1,3,2-dioxaborinane

Cat. No.: B13354731
M. Wt: 206.99 g/mol
InChI Key: VMVDDGKNENVBCT-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-1,3,2-dioxaborinane is an organic compound that features a boron-containing heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-1,3,2-dioxaborinane typically involves the reaction of 2-nitrophenylboronic acid with diols under acidic conditions. One common method includes the formation of 2-nitrophenyl-1,3-dioxolane, followed by selective isomer separation and further hydrolysis . The reaction conditions often require a heterogeneous acidic catalyst, which can be recycled multiple times without loss of efficiency .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and minimizing hazardous by-products, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-nitroso derivatives.

    Reduction: Formation of 2-aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Nitrophenyl)-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-1,3,2-dioxaborinane involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with diols and other nucleophiles, facilitating various chemical transformations . The nitro group can undergo reduction to form reactive intermediates that participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its boron-containing heterocyclic ring, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C9H10BNO4

Molecular Weight

206.99 g/mol

IUPAC Name

2-(2-nitrophenyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C9H10BNO4/c12-11(13)9-5-2-1-4-8(9)10-14-6-3-7-15-10/h1-2,4-5H,3,6-7H2

InChI Key

VMVDDGKNENVBCT-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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